An In-depth Technical Guide to the Chemical Properties of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic organic compound featuring a fused imidazopyridine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The imidazo[1,2-a]pyridine core is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. The substitution of a bromine atom at the 7-position and a carboxylic acid at the 3-position provides a unique electronic and structural profile, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
The physicochemical properties of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [2] |
| CAS Number | 1019021-93-2 | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density (Predicted) | 1.89 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | -1.02 ± 0.41 | ChemicalBook |
| Solubility | Limited solubility in water is expected, with better solubility in organic solvents like ethyl acetate. | [3] |
| Storage | Sealed in a dry environment at room temperature or refrigerated. | [4] |
Spectroscopic Properties
Detailed experimental spectra for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid are not widely published. However, based on its structure, the following spectroscopic characteristics can be anticipated:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the imidazopyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | Carbon signals for the fused aromatic rings would be observed in the aromatic region (approx. δ 110-150 ppm). The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm). |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching absorption should be present around 1700-1730 cm⁻¹. C-N and C-Br stretching vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Predicted m/z values for various adducts include [M+H]⁺ at 240.96073 and [M-H]⁻ at 238.94617.[1] |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids
A common route for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, a plausible synthetic approach is the reaction of 2-amino-4-bromopyridine with a pyruvate derivative followed by hydrolysis.
Example Protocol (Adapted from general literature):
-
Cyclization: A mixture of 2-amino-4-bromopyridine and an ethyl bromopyruvate is refluxed in a suitable solvent such as ethanol or acetonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification of Ester: The crude ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is purified using column chromatography on silica gel.
-
Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization to precipitate the final product.
-
Final Purification: The resulting 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be further purified by recrystallization.
Characterization of the final product would be performed using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Reactivity and Stability
The reactivity of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is dictated by the imidazo[1,2-a]pyridine ring system, the bromine substituent, and the carboxylic acid group.
-
Imidazo[1,2-a]pyridine Ring: This heterocyclic system is generally stable. The imidazole part of the ring is electron-rich and can undergo electrophilic substitution. The pyridine ring is electron-deficient.
-
Bromine Substituent: The bromine atom at the 7-position can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of functional groups at this position. This makes it a versatile intermediate for creating a library of derivatives.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. It also influences the overall acidity and solubility of the molecule.
The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents.
Potential Biological Activities
While specific biological activity data for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is limited in publicly available literature, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore. Derivatives have shown a broad spectrum of biological activities, including:
-
Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Some compounds with this core structure have demonstrated potent anti-inflammatory properties.
-
Antimicrobial and Antiviral Activity: The scaffold has been incorporated into agents with activity against various pathogens.
The presence of the bromine atom and the carboxylic acid group on this scaffold suggests that 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a promising candidate for further investigation and as a key intermediate in the development of new therapeutic agents.
Visualizations
Caption: General synthetic route for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Caption: Relationship between structure and key chemical properties.
Safety and Handling
Based on safety data sheets for similar compounds, 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid should be handled with care. It may cause skin and serious eye irritation.[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is advisable to consult the material safety data sheet (MSDS) from the supplier.
